molecular formula C8H8O3 B14232683 Prop-1-en-2-yl furan-3-carboxylate CAS No. 743420-67-9

Prop-1-en-2-yl furan-3-carboxylate

Katalognummer: B14232683
CAS-Nummer: 743420-67-9
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: WKSDHHVIJAWYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-1-en-2-yl furan-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-2-yl furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the condensation of furan-3-carboxylic acid with prop-1-en-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction proceeds under mild conditions and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-1-en-2-yl furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Prop-1-en-2-yl furan-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Prop-1-en-2-yl furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

743420-67-9

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

prop-1-en-2-yl furan-3-carboxylate

InChI

InChI=1S/C8H8O3/c1-6(2)11-8(9)7-3-4-10-5-7/h3-5H,1H2,2H3

InChI-Schlüssel

WKSDHHVIJAWYJT-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)OC(=O)C1=COC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.